REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9](O)[CH:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][CH:4]=1.S([O-])(O)(=O)=O.[K+]>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[C:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][CH:8]=1 |f:1.2|
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Name
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|
Quantity
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71.8 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)C(C(C(=O)OCC)C)O
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Name
|
|
Quantity
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41 g
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Type
|
reactant
|
Smiles
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S(=O)(=O)(O)[O-].[K+]
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Name
|
|
Quantity
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718 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The insoluble white crystals formed
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Type
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FILTRATION
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Details
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are filtered off
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Type
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WASH
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Details
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washed with benzene
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Type
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CUSTOM
|
Details
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the solvent of the filtrate is removed on evaporation
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Type
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DISSOLUTION
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Details
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This is dissolved in 700 ml of ether
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Type
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WASH
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Details
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The ether solution is washed with 4 × 100 ml of cold water
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Type
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DRY_WITH_MATERIAL
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Details
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it is dried over magnesium sulfate for 1.5 hours
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Duration
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1.5 h
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
The solvent is removed on an evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C(C(=O)OCC)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |